4-Amino-6-iodo-1-methyl-3-oxo-1,3-dihydro-furo[3,4-c]pyridine-7-carbonitrile
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Overview
Description
4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a furo[3,4-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL METHYL: Similar structure but with a different substituent.
4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL ETHYL: Another analog with a different alkyl group.
Uniqueness
The uniqueness of 4-AMINO-6-IODO-1-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE lies in its specific combination of functional groups and the furo[3,4-c]pyridine core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H6IN3O2 |
---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
4-amino-6-iodo-1-methyl-3-oxo-1H-furo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H6IN3O2/c1-3-5-4(2-11)7(10)13-8(12)6(5)9(14)15-3/h3H,1H3,(H2,12,13) |
InChI Key |
OVIQLWDGXMXGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=NC(=C2C(=O)O1)N)I)C#N |
Origin of Product |
United States |
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